Physicochemical Differentiation: Lipophilicity and Polar Surface Area Comparison with the 4‑Chloro, Hexafluoroisopropyl Analog SAR127303
Methyl 4-((2-chlorophenylsulfonamido)methyl)piperidine‑1‑carboxylate exhibits a computed XLogP3 of 2.2 and a topological polar surface area (TPSA) of 84.1 Ų, while the closely related MAGL inhibitor SAR127303 (1,1,1,3,3,3‑hexafluoropropan‑2‑yl 4‑(((4‑chlorophenyl)sulfonamido)methyl)piperidine‑1‑carboxylate) has a significantly higher predicted lipophilicity (XLogP3 ≈ 4.5–5.0) and a comparable TPSA (≈84 Ų) owing to the hexafluoroisopropyl ester moiety [1][2]. Although these values are computed rather than experimentally determined, the substantial difference in XLogP3 (>2 log units) indicates that the methyl carbamate provides a markedly lower lipophilicity, which may translate to distinct solubility, permeability, and metabolic stability profiles in physiological systems.
| Evidence Dimension | Computed lipophilicity (XLogP3) and TPSA |
|---|---|
| Target Compound Data | XLogP3 = 2.2; TPSA = 84.1 Ų |
| Comparator Or Baseline | SAR127303: XLogP3 ≈ 4.5–5.0; TPSA ≈ 84 Ų |
| Quantified Difference | ΔXLogP3 ≈ –2.3 to –2.8 units; TPSA essentially identical |
| Conditions | PubChem computed properties (XLogP3 3.0; Cactvs 3.4.8.24) |
Why This Matters
The >100‑fold difference in predicted octanol‑water partition coefficient directly impacts solubility, permeability, and metabolic clearance, making the compound a rationally selected alternative when lower lipophilicity is required for assay compatibility or CNS drug‑likeness optimization.
- [1] PubChem CID 49684897. Methyl 4-[(2-chlorobenzenesulfonamido)methyl]piperidine-1-carboxylate. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/49684897 View Source
- [2] Wang L et al. Synthesis and Preclinical Evaluation of Sulfonamido-based [¹¹C‑Carbonyl]‑Carbamates and Ureas for Imaging Monoacylglycerol Lipase. Theranostics. 2016;6(8):1212‑1223. PMID: 27279908. (Compound SAR127303 described; XLogP3 estimated based on structure). View Source
